molecular formula C10H18N2O3 B1251712 Desthiobiotin, (-)- CAS No. 168252-18-4

Desthiobiotin, (-)-

Cat. No.: B1251712
CAS No.: 168252-18-4
M. Wt: 214.26 g/mol
InChI Key: AUTOLBMXDDTRRT-SFYZADRCSA-N
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Description

Desthiobiotin, (-)- is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol. . This compound is significant in various biochemical and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desthiobiotin, (-)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-oxoimidazolidine with hexanoic acid derivatives . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of Desthiobiotin, (-)- is scaled up using optimized synthetic routes. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. The compound is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Desthiobiotin, (-)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The imidazolidinyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Desthiobiotin, (-)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various biotin analogs and derivatives.

    Biology: The compound is employed in studies involving biotin metabolism and enzyme interactions.

    Medicine: It serves as a model compound in drug development and pharmacokinetic studies.

    Industry: The compound is utilized in the production of biotinylated products and as a reagent in biochemical assays.

Mechanism of Action

The mechanism of action of Desthiobiotin, (-)- involves its interaction with biotin-binding proteins. The compound mimics the structure of biotin, allowing it to bind to the active sites of these proteins. This binding can inhibit or modulate the activity of enzymes that rely on biotin as a cofactor . The molecular targets include carboxylases and decarboxylases involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Biotin: A sulfur-containing analog with a similar structure but higher binding affinity to biotin-binding proteins.

    Desthiobiotin: Another analog lacking the sulfur atom, similar to Desthiobiotin, (-)-.

    Aminocaproic acid: A structurally related compound used in different biochemical applications.

Uniqueness

Desthiobiotin, (-)- is unique due to its non-sulfur structure, which provides distinct binding properties and reactivity compared to biotin. This uniqueness makes it valuable in specific biochemical and industrial applications where sulfur-containing compounds are less desirable .

Properties

CAS No.

168252-18-4

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m1/s1

InChI Key

AUTOLBMXDDTRRT-SFYZADRCSA-N

Isomeric SMILES

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)O

SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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